N,N'-bis[(E)-(3-methylthiophen-2-yl)methylidene]-2-nitrobenzene-1,4-diamine
Description
N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine is an organic compound with a complex structure that includes both thienyl and nitrobenzene groups
Properties
Molecular Formula |
C18H15N3O2S2 |
|---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1-(3-methylthiophen-2-yl)-N-[4-[(3-methylthiophen-2-yl)methylideneamino]-3-nitrophenyl]methanimine |
InChI |
InChI=1S/C18H15N3O2S2/c1-12-5-7-24-17(12)10-19-14-3-4-15(16(9-14)21(22)23)20-11-18-13(2)6-8-25-18/h3-11H,1-2H3 |
InChI Key |
HSXHAPISFAJLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C=NC2=CC(=C(C=C2)N=CC3=C(C=CS3)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine typically involves the condensation of 3-methyl-2-thiophenecarboxaldehyde with 2-nitro-1,4-benzenediamine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amino derivatives.
Scientific Research Applications
N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with specific therapeutic effects.
Mechanism of Action
The mechanism of action of N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, while the thienyl groups can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis[(2-thienyl)methylene]-2-nitro-1,4-benzenediamine
- N,N’-bis[(3-methyl-2-thienyl)methylene]-1,4-benzenediamine
- N,N’-bis[(3-methyl-2-thienyl)methylene]-2-amino-1,4-benzenediamine
Uniqueness
N,N’-bis[(3-methyl-2-thienyl)methylene]-2-nitro-1,4-benzenediamine is unique due to the presence of both the nitro group and the 3-methyl-2-thienyl groups. This combination imparts distinct chemical properties and reactivity patterns, making it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
